molecular formula C17H17N3O B240748 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea

Cat. No. B240748
M. Wt: 279.34 g/mol
InChI Key: ZIKNZYCQMAHVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as BCEP, has been found to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea involves its ability to selectively inhibit the activity of certain enzymes. Specifically, 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain compounds, such as polyamines. This inhibition leads to a decrease in the levels of these compounds, which can have a variety of downstream effects on cellular function.
Biochemical and Physiological Effects:
1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been shown to have a variety of biochemical and physiological effects. For example, 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is its selectivity for certain enzymes. This makes it a valuable tool for investigating the function of these enzymes in biological systems. However, one limitation of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea. One area of interest is the development of more selective inhibitors of specific enzymes, which could have a variety of applications in both basic and applied research. Additionally, there is interest in investigating the potential use of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea as an anti-cancer agent, as well as its potential use in the treatment of other diseases and conditions. Overall, 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

The synthesis of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea involves a multi-step process that begins with the reaction of benzylamine and ethyl cyanoacetate in the presence of a catalyst. This reaction produces a compound known as benzyl 2-cyanoethylcarbamate, which is then reacted with phenyl isocyanate to yield 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea.

Scientific Research Applications

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea as a tool for investigating the role of certain enzymes in biological systems. 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.

properties

Product Name

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-benzyl-1-(2-cyanoethyl)-3-phenylurea

InChI

InChI=1S/C17H17N3O/c18-12-7-13-20(14-15-8-3-1-4-9-15)17(21)19-16-10-5-2-6-11-16/h1-6,8-11H,7,13-14H2,(H,19,21)

InChI Key

ZIKNZYCQMAHVNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2

solubility

41.9 [ug/mL]

Origin of Product

United States

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